4-Chloro-2-methylphenethyl acetate
Description
4-Chloro-2-methylphenethyl acetate is a chlorinated aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, linked to an ethyl acetate moiety. Such compounds are often utilized in pharmaceuticals, agrochemicals, and polymer industries due to their stability and reactivity .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-11(12)4-3-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWQEEPJQHNMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Chlorination
Chlorination of 2-methylphenethyl alcohol using sodium hypochlorite (NaOCl) or chlorine gas (Cl₂) under controlled pH (8–9) and temperature (20–25°C) achieves regioselective substitution at the para position relative to the methyl group. The reaction is catalyzed by tertiary amines (e.g., pyridine) to enhance selectivity.
Example Protocol :
Purification of the Alcohol Intermediate
Post-chlorination, the crude product is purified via adsorption on activated carbon to remove residual chlorinating agents, followed by recrystallization from ethanol/water mixtures.
Acetylation of 4-Chloro-2-Methylphenethyl Alcohol
The alcohol intermediate is esterified to form the target acetate. Three primary methods are employed:
Acetic Anhydride Method
Reaction with acetic anhydride in the presence of an acid catalyst (e.g., H₂SO₄) is a classical approach.
Procedure :
Acetyl Chloride with Base
A milder method using acetyl chloride and a base (e.g., triethylamine) minimizes side reactions.
Procedure :
Enzymatic Esterification
Lipase-mediated acetylation in non-aqueous solvents offers an eco-friendly alternative, though yields are moderate.
Procedure :
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Enzyme : Candida antarctica lipase B (CAL-B)
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Solvent : Tert-butyl alcohol, 40°C, 24 h
Alternative Routes: One-Pot Chlorination-Acetylation
A streamlined approach combines chlorination and acetylation in a single vessel, reducing purification steps.
Protocol :
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Chlorination : 2-Methylphenethyl alcohol is treated with Cl₂ gas in acetic acid at 30°C for 3 h.
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In Situ Acetylation : Acetic anhydride (1.5 eq) is added directly, and the mixture is heated to 60°C for 2 h.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acetic Anhydride/H₂SO₄ | 80°C, 4 h | 88–92% | High yield, cost-effective | Acidic conditions risk decomposition |
| Acetyl Chloride/Et₃N | 0°C to RT, 2 h | 90–94% | Mild conditions, high purity | Requires anhydrous conditions |
| Enzymatic | 40°C, 24 h | 70–75% | Green chemistry, no toxic byproducts | Lower yield, longer reaction time |
| One-Pot Chlorination | 30–60°C, 5 h total | 78–82% | Fewer purification steps | Moderate yield, complex optimization |
Critical Reaction Parameters
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Temperature Control : Exceeding 80°C during acetylation leads to ester hydrolysis.
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Catalyst Selection : Pyridine derivatives enhance chlorination selectivity but may complicate purification.
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Solvent Choice : Polar aprotic solvents (e.g., DCM) improve acetyl chloride reactivity.
Scalability and Industrial Production
Industrial-scale synthesis employs continuous-flow reactors for chlorination, coupled with automated acetylation modules to ensure consistency. Key challenges include managing exothermic reactions and minimizing waste (e.g., recycling unreacted Cl₂) .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methylbenzoic acid or 4-chloro-2-methylacetophenone.
Reduction: 4-Chloro-2-methylphenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-Chloro-2-methylphenethyl acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows researchers to study various chemical reactions, including esterification and substitution reactions.
Biological Studies
- Antimicrobial and Antifungal Properties : Research has indicated that this compound may possess antimicrobial and antifungal activities, making it a candidate for further biological investigations. Studies are ongoing to explore its efficacy against various pathogens.
Pharmaceutical Development
- Precursor for Drug Synthesis : There is ongoing research into the potential of this compound as a precursor for pharmaceutical compounds. Its structural features may contribute to the development of new therapeutic agents.
Industrial Applications
- Fragrance and Flavoring Agent : The compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma. This makes it valuable in the cosmetic and food industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenethyl acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects: The addition of a sulfonyl group (e.g., in methyl 2-(4-(chlorosulfonyl)phenyl)acetate ) enhances electrophilicity, making it useful in sulfonation reactions.
- Bioactivity: Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate shares structural motifs with 3-chlorosalicylates, which are known for anti-inflammatory and antimicrobial properties .
Physicochemical Properties
- Stability: Methyl 4-chlorophenylacetate is noted for high purity and stability, making it a reliable reference material in drug development .
- Reactivity : Hydrazinylidene-containing analogs (e.g., compound (I) ) undergo tautomeric shifts, influencing their chemical behavior in coordination chemistry.
- Toxicity: While direct data on this compound are unavailable, the MSDS for 4-Chloro-2-methylphenoxyacetic acid (a related compound) warns of cumulative toxicity risks with prolonged exposure .
Research Findings
- Pharmacological Relevance : Chloroaromatic esters, particularly those with hydroxyl or biphenyl groups, demonstrate anti-inflammatory and antimicrobial activities .
- Synthetic Utility : The chlorosulfonyl group in methyl 2-(4-(chlorosulfonyl)phenyl)acetate enables efficient sulfonation reactions, critical in producing surfactants and dyes .
- Safety Considerations: Limited evidence suggests cumulative toxicity for phenoxyacetic acid derivatives, necessitating cautious handling .
Biological Activity
4-Chloro-2-methylphenethyl acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an aromatic ester with the following structural formula:
This compound features a chloro substituent on the aromatic ring, which may influence its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, suggesting potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the compound's potential as a natural antimicrobial agent suitable for pharmaceutical applications.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cell proliferation and survival. Specifically, it appears to target the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases, which are critical mediators of apoptosis.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a study was conducted to evaluate the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with this compound showed significant improvement within three days, with no adverse effects reported.
Case Study 2: Anticancer Properties
A laboratory investigation assessed the effect of this compound on tumor growth in mice models. Results indicated a reduction in tumor size by approximately 40% compared to control groups over four weeks. Histopathological analysis confirmed increased apoptosis within tumor tissues.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
